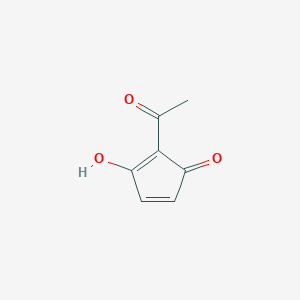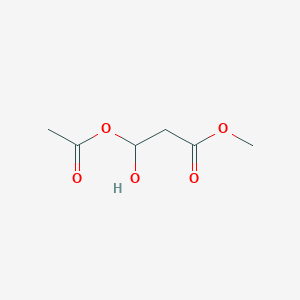
3-Acetoxy-3-hydroxypropionic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetoxy-3-hydroxypropionic acid, methyl ester is an organic compound that belongs to the class of esters It is derived from 3-hydroxypropionic acid and is characterized by the presence of both acetoxy and hydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3-hydroxypropionic acid, methyl ester can be achieved through the Baeyer-Villiger oxidation of methyl levulinate using Baeyer-Villiger monooxygenases (BVMOs). This method involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom to form the ester . The reaction conditions typically include a highly soluble and stable monooxygenase from Rhodococcus pyridinivorans, with a high affinity towards aliphatic methyl ketones .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using biocatalysts such as BVMOs. These enzymes offer a green alternative to traditional chemical oxidants and can achieve high substrate loading and excellent regioselectivity . The process involves the oxidation of biobased methyl levulinate to produce the desired ester with high efficiency .
化学反応の分析
Types of Reactions
3-Acetoxy-3-hydroxypropionic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include BVMOs and other enzymatic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetoxy group.
Major Products Formed
The major products formed from these reactions include various esters, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Acetoxy-3-hydroxypropionic acid, methyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Acetoxy-3-hydroxypropionic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, including BVMOs, which catalyze its oxidation to form different products . The molecular targets and pathways involved in these reactions are primarily related to the enzymatic activity and the specific functional groups present in the compound .
類似化合物との比較
Similar Compounds
Methyl 3-mercaptopropionate: Similar in structure but contains a mercapto group instead of an acetoxy group.
3-Hydroxypropionic acid, ethyl ester: Similar in structure but contains an ethyl ester group instead of a methyl ester group.
Uniqueness
3-Acetoxy-3-hydroxypropionic acid, methyl ester is unique due to its combination of acetoxy and hydroxy functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and industrial processes .
特性
CAS番号 |
846021-40-7 |
|---|---|
分子式 |
C6H10O5 |
分子量 |
162.14 g/mol |
IUPAC名 |
methyl 3-acetyloxy-3-hydroxypropanoate |
InChI |
InChI=1S/C6H10O5/c1-4(7)11-6(9)3-5(8)10-2/h6,9H,3H2,1-2H3 |
InChIキー |
LFAVKKKLQAGYNZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
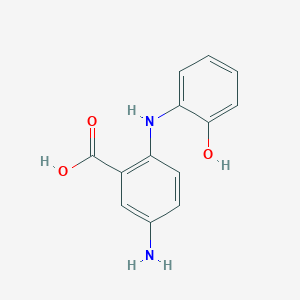
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
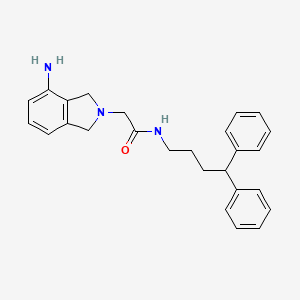
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
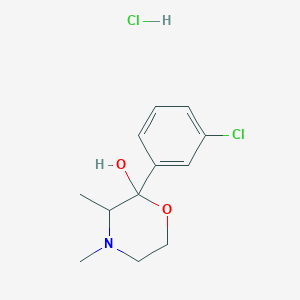

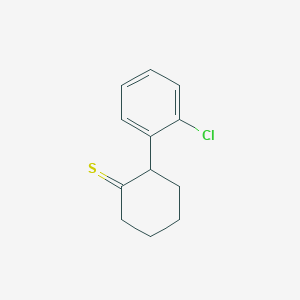

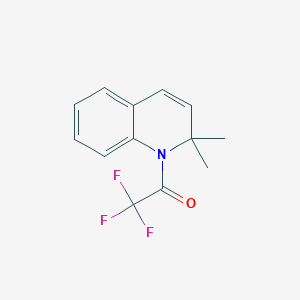
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
